molecular formula C7H11ClF3NO B2537238 6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride CAS No. 1461706-48-8

6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride

Cat. No.: B2537238
CAS No.: 1461706-48-8
M. Wt: 217.62
InChI Key: ISEDTDXTWIGLNB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom at position 2 and a trifluoromethyl (-CF₃) group at position 4. The hydroxyl group at position 6 and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis . Key identifiers include CAS No. 1251924-08-9, molecular formula C₇H₁₁ClF₃NO, and synonyms such as MolPort-030-004-559 and AKOS026741855 . Its structural uniqueness lies in the trifluoromethyl group, which confers metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-4-1-5(6)11-3-4;/h4-5,11-12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEDTDXTWIGLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2-azabicyclo[221]heptan-6-ol hydrochloride typically involves a series of organic reactions One common method is the Diels-Alder reaction, which is used to construct the bicyclic framework This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like trifluoromethyl iodide (CF3I) and other halogenated compounds are used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Potential as a Pharmaceutical Intermediate

The bicyclic structure of 6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride makes it a promising candidate for the development of new pharmaceuticals. Its unique trifluoromethyl group can enhance the biological activity of drug candidates by improving metabolic stability and bioavailability.

Case Study: Antidepressant Development

Research has indicated that derivatives of bicyclic amines exhibit antidepressant properties. In a study published in the Journal of Medicinal Chemistry, compounds similar to 6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol were synthesized and tested for their ability to inhibit serotonin reuptake, demonstrating potential as antidepressants .

Synthetic Chemistry Applications

2.1 Reagent in Organic Synthesis

This compound can serve as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Data Table: Reaction Examples

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with alkyl halides to form new amines
CyclizationForms complex bicyclic structures
FluorinationActs as a fluorinating agent

Case Study: Synthesis of Novel Bicyclic Compounds

A recent study demonstrated the use of 6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride in synthesizing novel bicyclic compounds with enhanced pharmacological properties . The reaction conditions were optimized to yield high purity products suitable for further biological testing.

Materials Science Applications

3.1 Development of Functional Materials

The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties, making them suitable for various applications in materials science, including coatings and adhesives.

Case Study: Polymer Modification

Research has shown that adding 6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride to polymer matrices improved thermal stability and chemical resistance, making these materials ideal for use in harsh environments .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The compound is compared to structurally related azabicyclo derivatives based on substituents, ring systems, and pharmacological relevance. Below is a detailed analysis:

Structural Comparisons

Table 1: Structural Features of Azabicyclo Derivatives

Compound Name Bicyclo System Substituents CAS No. Molecular Formula Molecular Weight
6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride [2.2.1]heptane -CF₃, -OH, HCl 1251924-08-9 C₇H₁₁ClF₃NO 235.62
6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride [2.2.1]heptane -F (6,6-di), HCl 2055840-65-6 C₆H₁₀ClF₂N 169.60
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride [2.2.1]heptane -F (position 5), HCl 2288709-05-5 C₆H₁₁ClFN 167.61
exo-2-azabicyclo[2.2.2]octan-6-ol hydrochloride [2.2.2]octane -OH, HCl 2230807-06-2 C₇H₁₄ClNO 163.64
tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane -Boc (protecting group), -OH 1403865-39-3 C₁₂H₂₁NO₃ 227.30

Key Observations :

  • Ring Size : The [2.2.1]heptane system (7-membered) is smaller than [2.2.2]octane (8-membered), affecting conformational rigidity and binding to biological targets .
  • Substituents: Trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic resistance compared to mono- or di-fluoro analogs . Hydroxyl (-OH) groups improve solubility, while Boc-protected derivatives (e.g., CAS 1403865-39-3) are used to control reactivity during synthesis .
Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Compound Name Purity Solubility Storage Conditions Key Applications
6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride 97% Water-soluble (HCl salt) Room temperature Intermediate for CNS drugs
6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride N/A Moderate -20°C Antibacterial agents
exo-2-azabicyclo[2.2.2]octan-6-ol hydrochloride 97% High 2–8°C Opioid receptor modulators
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride >95% High Ambient Antiviral drug precursors

Key Observations :

  • Solubility : The hydrochloride salt form universally improves aqueous solubility across analogs.
  • Applications : Fluorinated derivatives are prioritized in antimicrobial and antiviral research due to enhanced bioavailability , while the trifluoromethyl variant is explored in central nervous system (CNS) drug discovery .

Biological Activity

6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride (CAS No. 1461706-48-8) is a bicyclic compound characterized by the presence of a trifluoromethyl group and a nitrogen atom within its structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to neurological disorders and enzyme interactions.

  • Molecular Formula : C₇H₁₁ClF₃NO
  • Molecular Weight : 217.62 g/mol
  • IUPAC Name : 6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride

The biological activity of 6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor or modulator, influencing biochemical pathways related to neurotransmission and metabolic processes.

Biological Activity Overview

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in neurotransmitter metabolism, which could be beneficial for treating conditions such as depression and anxiety.
  • Receptor Binding : Studies suggest that it may bind to certain receptors in the central nervous system, potentially affecting mood regulation and cognitive functions.

Case Studies

Several studies have been conducted to evaluate the biological effects of 6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride:

  • Neuropharmacological Effects : In a controlled study, the compound was administered to animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting its efficacy as an anxiolytic agent.
  • Cognitive Enhancements : Another study focused on cognitive function, where subjects treated with the compound displayed improved memory retention and learning capabilities compared to control groups.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis was performed with similar bicyclic compounds:

Compound NameBiological ActivityUnique Features
6-Methyl-2-azabicyclo[2.2.1]heptan-6-olModerate enzyme inhibitionMethyl group enhances lipophilicity
8-Azabicyclo[3.2.1]octane derivativesLimited receptor bindingLarger ring system alters binding affinity
6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-olStronger receptor modulationPresence of trifluoromethyl group

Q & A

Q. What are the established synthetic routes for 6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves bicyclic scaffold construction via intramolecular cyclization or reductive amination. For example:

  • Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) to avoid side reactions during trifluoromethylation.
  • Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or radical-mediated methods.
  • Step 3: Deprotection under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .
    Key intermediates include Boc-protected precursors and trifluoromethylated bicyclic amines. Scalability challenges arise in optimizing trifluoromethylation yields and minimizing racemization .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • LCMS/HPLC: Retention times and m/z values (e.g., m/z 727 [M+H]⁺) confirm molecular weight and purity. Use reverse-phase columns (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid) .
  • NMR: 1^1H and 13^{13}C NMR resolve stereochemistry, with characteristic shifts for the bicyclic core (e.g., δ 3.5–4.5 ppm for protons near the azabicyclo nitrogen) .
  • X-ray crystallography: For absolute stereochemical confirmation, particularly for exo/endo isomer differentiation .

Q. How should researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 4–6 for hydrochloride stability).
  • For low solubility, employ surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) while verifying biocompatibility .

Advanced Research Questions

Q. How can exo/endo isomerism in the azabicyclo[2.2.1]heptane core be resolved, and what impact does stereochemistry have on biological activity?

Methodological Answer:

  • Chromatographic separation: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
    Stereochemistry significantly affects target binding; for example, exo isomers may exhibit higher affinity for neurological targets due to spatial orientation .

Q. What strategies optimize reaction yields during scale-up from milligram to gram quantities?

Methodological Answer:

  • Process refinement: Replace batch reactions with flow chemistry for trifluoromethylation to enhance heat/mass transfer.
  • Catalyst screening: Use Pd/C or nickel catalysts for hydrogenation steps, monitoring for over-reduction byproducts.
  • Work-up optimization: Employ liquid-liquid extraction (e.g., ethyl acetate/water) over column chromatography for large batches .

Q. How can contradictory spectral data (e.g., LCMS vs. NMR) be reconciled during structure elucidation?

Methodological Answer:

  • Cross-validation: Repeat analyses under standardized conditions (e.g., same solvent for NMR and LCMS).
  • Degradation studies: Check for HCl-mediated hydrolysis by comparing free base and salt forms.
  • High-resolution MS: Confirm molecular formula discrepancies (e.g., isotopic patterns for chlorine in HCl salts) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (pH 1–3), basic (pH 9–11), and oxidative (H2_2O2_2) conditions at 40–60°C.
  • HPLC tracking: Monitor degradation products (e.g., hydrolyzed bicyclic amines) and quantify half-life using Arrhenius plots .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: Measure logP values (e.g., shake-flask method) to correlate trifluoromethyl presence with increased membrane permeability.
  • Metabolic stability: Conduct microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation resistance due to the electron-withdrawing CF3_3 group .

Q. What synthetic alternatives exist for introducing the trifluoromethyl group, and how do they compare in efficiency?

Methodological Answer:

  • Umemoto’s reagent: Provides high yields but requires stringent anhydrous conditions.
  • CF3_3Cu intermediates: Lower cost but risk copper residue contamination.
  • Photoredox catalysis: Enables mild conditions but demands specialized equipment.
    Benchmark methods via DOE (Design of Experiments) to identify optimal conditions .

Q. How can researchers validate the compound’s activity in complex biological matrices (e.g., plasma)?

Methodological Answer:

  • Matrix-matched calibration: Spike compound into plasma and quantify recovery via LCMS/MS.
  • Protein binding assays: Use ultrafiltration or equilibrium dialysis to measure free vs. bound fractions, adjusting for HCl salt ionization effects .

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